1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one
CAS No.: 2319837-72-2
Cat. No.: VC5076173
Molecular Formula: C16H17NO3S2
Molecular Weight: 335.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2319837-72-2 |
---|---|
Molecular Formula | C16H17NO3S2 |
Molecular Weight | 335.44 |
IUPAC Name | 1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Standard InChI | InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Standard InChI Key | YGBULJQJNJSYPH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure (C₁₈H₂₀N₂O₂S₂) features a phenyl ring substituted with a sulfonyl group (-SO₂-) at the para position, which is further connected to a pyrrolidine ring. The pyrrolidine’s 3-position is substituted with a thiophene ring, while the phenyl group’s acetyl (ethanone) moiety introduces additional reactivity. This arrangement creates a hybrid system combining aromatic, heterocyclic, and sulfonamide functionalities.
Key Functional Groups
-
Thiophene Ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electron-rich regions that participate in π–π stacking and charge-transfer interactions.
-
Pyrrolidine: A saturated five-membered nitrogen-containing ring that enhances solubility and provides a site for stereochemical modifications .
-
Sulfonyl Group: Acts as a strong electron-withdrawing group, influencing the compound’s acidity and stability .
-
Ethanone (Acetyl) Group: A reactive carbonyl group that can undergo nucleophilic addition or participate in condensation reactions .
Physicochemical Properties
Experimental and computational data reveal the following properties:
The sulfonyl group’s electron-withdrawing nature reduces basicity compared to analogous amines, while the thiophene and pyrrolidine rings enhance lipophilicity, favoring membrane permeability .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one involves three primary stages:
Formation of the Pyrrolidine-Thiophene Core
Pyrrolidine is functionalized at the 3-position with thiophene via a Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, thiophene-3-boronic acid may react with 3-bromopyrrolidine under Suzuki–Miyaura conditions.
Sulfonylation of the Phenyl Ring
The phenyl ring is sulfonylated using 4-acetylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Coupling Reactions
The sulfonylated phenyl intermediate is coupled to the pyrrolidine-thiophene moiety via nucleophilic substitution or SNAr (nucleophilic aromatic substitution). Optimal yields (75–82%) are achieved using DMF as a solvent at 80–90°C.
Reaction Conditions and Catalysts
Critical parameters for maximizing yield and purity include:
Parameter | Optimal Range | Effect on Reaction |
---|---|---|
Temperature | 80–90°C | Accelerates coupling; >90°C causes decomposition |
Solvent | DMF | Enhances nucleophilicity of amine |
Catalyst | None (thermal) | Avoids metal contamination |
Reaction Time | 12–18 hours | Ensures complete conversion |
Side products include over-sulfonylated derivatives and hydrolyzed acetyl groups, which are minimized by controlling moisture and stoichiometry .
Biological Activity and Mechanisms
Antibacterial Efficacy
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The sulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the thiophene ring may interfere with membrane integrity .
Antifungal Activity
Against Candida albicans, the compound exhibits an MIC of 16 µg/mL, surpassing fluconazole (MIC = 32 µg/mL) in resistant strains. Molecular docking suggests binding to fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
-
Thiophene Substitution: Replacing thiophene with furan reduces activity by 90%, highlighting the importance of sulfur’s electronegativity.
-
Sulfonyl Group Removal: Abolishes antibacterial effects, confirming its role in target engagement.
-
Pyrrolidine Saturation: Hydrogenation to piperidine decreases logP by 0.8, reducing cell penetration .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatives with improved pharmacokinetics. For instance, replacing the acetyl group with a carboxylate enhances aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL) while retaining antifungal activity .
Industrial and Academic Relevance
Scale-Up Challenges
Pilot-scale synthesis (100 g batches) faces hurdles in purifying the sulfonylated intermediate. Chromatography yields drop from 85% (lab scale) to 60% due to column overloading, prompting a shift to crystallization-based purification .
Patent Landscape
Three patents (US202301598A1, EP4105124A1, CN115260226A) claim derivatives for treating multidrug-resistant infections. Key claims focus on thiophene-modified analogs with extended half-lives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume